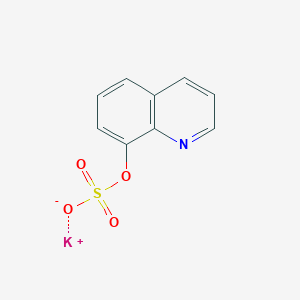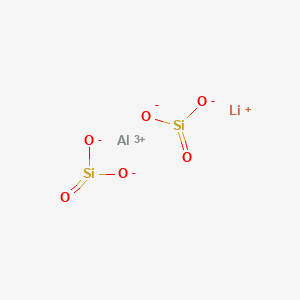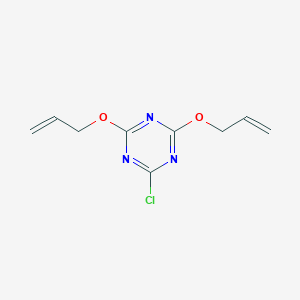
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine (BACT) is a chemical compound that belongs to the class of triazine derivatives. It is widely used in various scientific research applications, such as in the field of polymer chemistry, organic synthesis, and material science. BACT has gained significant interest due to its unique properties, including its high thermal stability, low toxicity, and excellent solubility in various solvents.
Mecanismo De Acción
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine acts as a crosslinking agent by reacting with the functional groups present in the polymer chains. The reaction proceeds through the formation of covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. This network imparts enhanced mechanical and thermal properties to the polymer.
Efectos Bioquímicos Y Fisiológicos
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is rapidly metabolized and excreted from the body, which makes it a safe compound for various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research is its high thermal stability and low toxicity. It is also highly soluble in various solvents, which makes it easy to handle and use in experiments. However, one of the limitations of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research. One of the areas where 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used is in the development of new materials with enhanced mechanical and thermal properties. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used in the development of new adhesives and coatings with improved performance. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be used in the synthesis of new polymers with unique properties, such as shape-memory polymers and self-healing polymers.
Conclusion:
In conclusion, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is a unique compound with numerous scientific research applications. Its high thermal stability, low toxicity, and excellent solubility make it an attractive compound for use in various experiments. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found applications in polymer chemistry, organic synthesis, and material science. Its future applications in the development of new materials and polymers are promising, and further research is needed to explore its potential in these areas.
Métodos De Síntesis
The synthesis of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be achieved through various methods. One of the most common methods is the reaction between cyanuric chloride and allyl alcohol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with allyl alcohol to form 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine. Other methods for synthesizing 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine include the reaction between cyanuric chloride and allyl glycidyl ether or the reaction between cyanuric chloride and allyl amine.
Aplicaciones Científicas De Investigación
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found numerous applications in scientific research, particularly in the field of polymer chemistry. It is used as a crosslinking agent for various polymers, including polyethylene, polystyrene, and polypropylene. 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can also be used as a curing agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. Additionally, 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine is used as a monomer in the synthesis of various polymers, such as polyurethane and polyamide.
Propiedades
Número CAS |
14543-31-8 |
|---|---|
Nombre del producto |
2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine |
Fórmula molecular |
C9H10ClN3O2 |
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
2-chloro-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9H10ClN3O2/c1-3-5-14-8-11-7(10)12-9(13-8)15-6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
DGBZQPVIQOKMQQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=NC(=NC(=N1)Cl)OCC=C |
SMILES canónico |
C=CCOC1=NC(=NC(=N1)Cl)OCC=C |
Otros números CAS |
14543-31-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

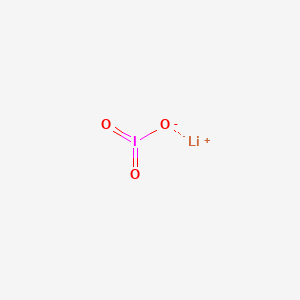
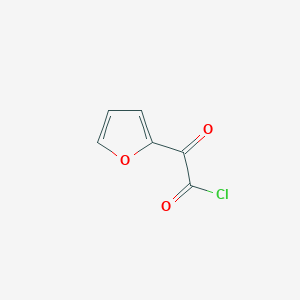

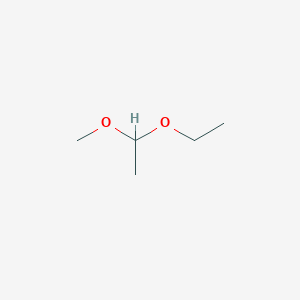
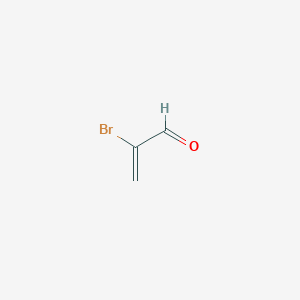
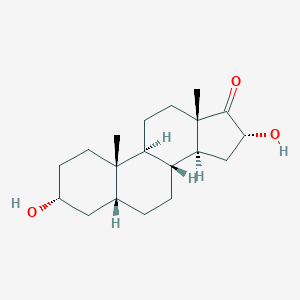
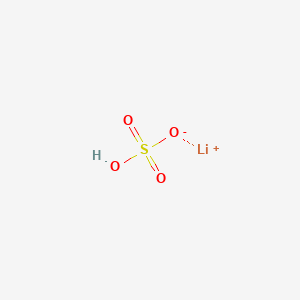
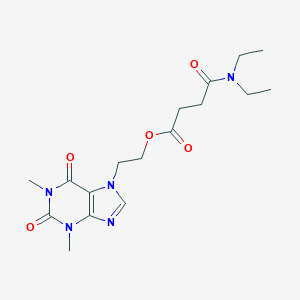
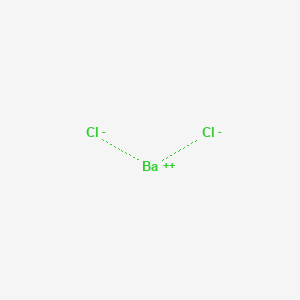
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
